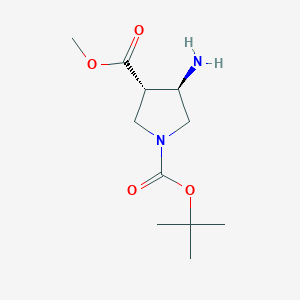
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound has a quinoxaline core structure with a piperidine ring attached, making it a significant molecule in medicinal chemistry and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-diketoquinoxaline with piperidine under reflux conditions . This reaction requires a high temperature and a strong acid catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing phosphate-based heterogeneous catalysts, has been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered pharmacological properties, making them useful in drug development .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying enzyme inhibition and receptor binding.
Medicine: This compound has shown potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of new materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways. These interactions lead to its observed pharmacological effects, such as antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
6-(6-(piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline: A derivative with enhanced biological activity.
Piperidine-containing quinoxalines: Compounds with similar structural motifs but different substituents.
Uniqueness
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its combination of a quinoxaline core and a piperidine ring makes it particularly effective in certain biological applications, distinguishing it from other quinoxaline derivatives .
Eigenschaften
Molekularformel |
C15H19N3 |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
2,3-dimethyl-6-piperidin-1-ylquinoxaline |
InChI |
InChI=1S/C15H19N3/c1-11-12(2)17-15-10-13(6-7-14(15)16-11)18-8-4-3-5-9-18/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
ZLMIZIMUBWARIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N3CCCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11867183.png)





![3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11867222.png)


![Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11867232.png)




